Dimethylstilbestrol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

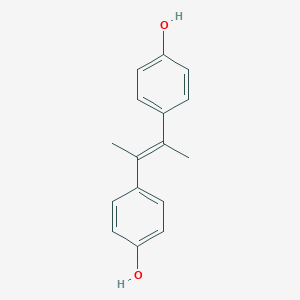

Dimethylstilbestrol is a synthetic nonsteroidal estrogen belonging to the stilbestrol group. It is structurally related to diethylstilbestrol but has distinct properties and applications. This compound is known for its estrogenic activity and has been studied for various biological and medical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethylstilbestrol can be synthesized through several methods. One common route involves the condensation of p-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions typically include the use of strong bases such as sodium hydroxide and methylating agents like methyl iodide .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: Dimethylstilbestrol undergoes various chemical reactions, including:

Oxidation: The aromatic rings of this compound can be hydroxylated, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can convert the double bonds in the stilbene structure to single bonds, altering the compound’s properties.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Historical Context

Development and Approval

- DES was first synthesized in 1938 and gained FDA approval in 1941 for use in treating various conditions, including menopausal symptoms and certain cancers. Its most notable application began in the 1940s when it was prescribed to prevent miscarriages and other pregnancy complications .

Clinical Trials and Findings

- Early studies suggested that DES was effective in preventing miscarriages; however, subsequent controlled trials revealed significant risks associated with its use. For example, studies conducted at Tulane University and the University of Chicago indicated that women treated with DES experienced higher rates of miscarriages and premature births compared to control groups .

Scientific Research Applications

Reproductive Health

- DES was primarily used to manage pregnancy complications. However, its use led to significant long-term health issues for individuals exposed to it in utero. Research has shown associations between DES exposure and reproductive tract abnormalities in both daughters (DES daughters) and sons (DES sons) of women who took the drug during pregnancy .

Health Implications for Offspring

- DES Daughters : Studies have linked in utero exposure to DES with various reproductive health issues, including:

- DES Sons : Male offspring have reported genital abnormalities, including:

Case Studies

Case Study Overview

Numerous case studies have documented the adverse effects of DES exposure. Here are a few key findings from notable research:

Ongoing Research

Research continues to explore the long-term effects of DES exposure on subsequent generations. Recent studies focus on:

Mecanismo De Acción

Dimethylstilbestrol exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to changes in gene expression and cellular function. The molecular targets include the female reproductive tract, mammary glands, and other estrogen-responsive tissues. The pathways involved include the activation of estrogen-responsive genes and the modulation of various signaling cascades .

Comparación Con Compuestos Similares

Diethylstilbestrol: A closely related compound with similar estrogenic activity but different pharmacokinetics and potency.

Estradiol: A natural estrogen with higher receptor affinity and different metabolic pathways.

Estriol: A weaker estrogen with distinct biological effects and clinical applications.

Uniqueness of Dimethylstilbestrol: this compound is unique due to its specific binding affinity to estrogen receptors and its distinct metabolic profile. Compared to diethylstilbestrol, it has a lower affinity for estrogen receptors but exhibits different tissue-specific effects, making it valuable for specific research and therapeutic applications .

Actividad Biológica

Dimethylstilbestrol (DES) is a synthetic estrogen that has been extensively studied for its biological activity, particularly in relation to its endocrine-disrupting effects, carcinogenic potential, and metabolic impacts. Originally marketed in the late 1930s, DES was widely prescribed until its association with various health risks became evident. This article explores the biological activity of DES through various mechanisms, case studies, and research findings.

Estrogenic Activity

DES exhibits strong estrogenic activity, significantly influencing reproductive tissues and metabolic processes. It binds to estrogen receptors (ERα and ERβ) with high affinity, demonstrating an effective systemic estrogenic potency approximately three times that of ethinylestradiol . Its action is mediated through several pathways:

- Receptor Binding : DES binds to estrogen receptors, leading to transcriptional activation of estrogen-responsive genes.

- Androgen Suppression : It suppresses gonadal androgen production, affecting testosterone and dihydrotestosterone levels .

- Lipid Metabolism : DES influences lipid metabolism by modulating gene expression related to adipogenesis in uterine tissues .

Carcinogenicity

Research has established DES as a known human carcinogen, particularly linked to clear cell carcinoma of the vagina and cervix among women exposed in utero. A significant study indicated that prenatal exposure to DES led to altered estrogen metabolism patterns in postmenopausal women, potentially increasing breast cancer risk .

Table 1: Summary of Carcinogenic Effects Associated with DES Exposure

Metabolic Effects

A study utilizing a neonatal mouse model demonstrated that DES exposure resulted in significant alterations in gene expression related to lipid metabolism. Over 900 genes were found to be differentially expressed following treatment, particularly those involved in adipogenesis . This suggests that DES not only acts as an endocrine disruptor but also significantly impacts metabolic pathways.

Table 2: Key Gene Expressions Altered by DES Treatment

Additional Biological Activities

Beyond its estrogenic effects, DES has been shown to exhibit activity at other steroid hormone receptors, including glucocorticoid and androgen receptors. It demonstrates significant antagonistic effects on these receptors at higher concentrations, which may contribute to its complex biological profile .

Propiedades

Número CAS |

13366-36-4 |

|---|---|

Fórmula molecular |

C16H16O2 |

Peso molecular |

240.30 g/mol |

Nombre IUPAC |

4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol |

InChI |

InChI=1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+ |

Clave InChI |

XPINIPXARSNZDM-VAWYXSNFSA-N |

SMILES |

CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

SMILES isomérico |

C/C(=C(/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |

SMILES canónico |

CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Key on ui other cas no. |

13366-36-4 552-80-7 |

Sinónimos |

alpha,alpha'-dimethyl-4,4'-stilbenediol dimethylstilbestrol dimethylstilbestrol, (E)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.